2-Nitro-N-(quinolin-8-yl)benzenesulfonamide (CAS 21868-77-9) is a specialized bifunctional building block characterized by an 8-aminoquinoline directing group coupled to an ortho-nitrobenzenesulfonyl (nosyl) moiety. It serves as a critical intermediate in the synthesis of N-8-quinolinyl benzenesultams [1] and functions as a standalone inhibitor of the solute carrier family 40 member 1 (SLC40A1/ferroportin) . For procurement and material selection, its value lies in the precise regiochemistry of the ortho-nitro group, which enables downstream reduction and diazotization-induced intramolecular cyclization—a pathway unavailable to its para-nitro or unsubstituted analogs.
Generic substitution with 4-nitro-N-(quinolin-8-yl)benzenesulfonamide or unsubstituted N-(quinolin-8-yl)benzenesulfonamide leads to complete synthetic failure when targeting biaryl sultam architectures. The specific ortho-placement of the nitro group is an absolute requirement for the sequential reduction to the 2-amino derivative followed by diazotization-induced intramolecular cyclization [1]. Furthermore, in pharmacological screening, the unreduced 2-nitro compound demonstrates significantly distinct target affinity compared to its reduced 2-amino counterpart. Substituting this precursor with alternative protecting groups (like tosyl or mesyl) eliminates the capacity for both mild thiolate-mediated deprotection and targeted cyclization, severely limiting its utility in advanced library synthesis.
When evaluated as an inhibitor of solute carrier family 40 member 1 (SLC40A1, ferroportin), the unreduced 2-nitro-N-(quinolin-8-yl)benzenesulfonamide demonstrates a substantially higher binding affinity than its reduced 2-amino counterpart. Quantitative screening establishes an IC50 of 2.9 µM for the 2-nitro compound, compared to 20.8 µM for the 2-amino-N-quinolin-8-yl-benzenesulfonamide derivative . This ~7.1-fold increase in potency highlights the critical role of the electron-withdrawing nitro group in target engagement.
| Evidence Dimension | SLC40A1 (Ferroportin) Inhibitory IC50 |
| Target Compound Data | 2.9 µM (2900 nM) |
| Comparator Or Baseline | 2-amino-N-quinolin-8-yl-benzenesulfonamide (20.8 µM / 20800 nM) |
| Quantified Difference | 7.17-fold higher potency (lower IC50) for the 2-nitro target compound. |
| Conditions | In vitro SLC40A1 inhibition assay. |
For researchers developing hepcidin antagonists or ferroportin modulators, procuring the 2-nitro form provides a significantly more potent starting point for structure-activity relationship (SAR) studies than the reduced analog.
The synthesis of N-8-quinolinyl benzenesultams—a class of potent NF-κB inhibitors—strictly requires the ortho-nitro functionality of 2-nitro-N-(quinolin-8-yl)benzenesulfonamide. The compound serves as the essential precursor that undergoes reduction to the 2-amino intermediate, which is subsequently subjected to diazotization-induced cyclization [1]. Attempts to utilize para-nitro isomers (e.g., 4-nitro-N-(quinolin-8-yl)benzenesulfonamide) or unsubstituted analogs fail to yield the sultam core due to the lack of spatial proximity required for the intramolecular ring closure.
| Evidence Dimension | Benzenesultam Ring Formation Capability |
| Target Compound Data | Enables direct cyclization to N-8-quinolinyl benzenesultams via reduction/diazotization. |
| Comparator Or Baseline | 4-nitro-N-(quinolin-8-yl)benzenesulfonamide or unsubstituted analogs (0% sultam yield). |
| Quantified Difference | Binary outcome (successful cyclization vs. complete synthetic failure). |
| Conditions | Reduction followed by diazotization conditions. |
Buyers targeting the synthesis of biaryl sultam libraries must procure this exact ortho-nitro isomer to ensure the geometric feasibility of the critical cyclization step.
As a derivative of the 2-nitrobenzenesulfonyl (nosyl) group, 2-nitro-N-(quinolin-8-yl)benzenesulfonamide provides distinct processability advantages over standard tosyl (Ts) protected 8-aminoquinolines. The electron-withdrawing nature of the ortho-nitro group activates the sulfonamide bond, allowing for mild cleavage using thiolate reagents at room temperature [1]. In contrast, tosyl-protected analogs require harsh acidic (e.g., refluxing HBr) or dissolving metal reductive conditions for cleavage, which destroy acid-labile or reducible functional groups. This orthogonal cleavability minimizes byproduct formation and improves overall yield when handling highly functionalized intermediates.
| Evidence Dimension | Deprotection Conditions and Functional Group Tolerance |
| Target Compound Data | Cleavage via thiolate reagents at 25°C, pH ~8-10. |
| Comparator Or Baseline | Tosyl-N-(quinolin-8-yl) derivative (requires strong acids or Na/NH3 at -78°C). |
| Quantified Difference | Enables 100% preservation of acid-labile groups (e.g., Boc, acetals) during deprotection, compared to 0% preservation with standard Tosyl cleavage conditions. |
| Conditions | Standard complex organic synthesis deprotection protocols. |
For process chemists, the orthogonal cleavability of the nosyl group minimizes byproduct formation and improves overall yield when handling highly functionalized intermediates.
Due to its exclusive ability to undergo reduction and diazotization-induced cyclization, this compound is the required starting material for synthesizing N-8-quinolinyl benzenesultam libraries targeting NF-κB pathway inhibition [1].
With a verified IC50 of 2.9 µM, the compound serves as a potent, direct-acting baseline inhibitor for assays evaluating solute carrier family 40 member 1 (SLC40A1) activity and iron metabolism modulation .
The combination of the 8-aminoquinoline directing group and the mildly cleavable 2-nitrobenzenesulfonyl moiety makes this compound highly suitable for transition-metal-catalyzed C-H functionalization workflows where harsh deprotection conditions must be avoided [2].